molecular formula C8H10N4O2 B11900745 1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 923283-93-6

1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B11900745
CAS No.: 923283-93-6
M. Wt: 194.19 g/mol
InChI Key: WLTCFRTZLFJIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a high-purity chemical building block based on the privileged pyrazolo[4,3-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a purine bioisostere. This specific core structure has been identified as a key pharmacophore in the development of potent and selective inhibitors of coagulation factor Xa, a central serine protease in the blood coagulation cascade . Research into this scaffold has yielded compounds that are not only potent but also demonstrate promising oral bioavailability, making it a valuable template for investigating novel anticoagulant therapies . Beyond cardiovascular research, the pyrazolo[4,3-d]pyrimidine core is of significant interest in oncology drug discovery. Its structural similarity to purines allows it to interact with a variety of kinase enzymes critical for cell signaling and proliferation . Researchers are exploring related analogues for their potential to inhibit diverse targets, including cyclin-dependent kinases, the epidermal growth factor receptor (EGFR), and Src kinase, among others . The 3-hydroxypropyl substituent on this compound provides a versatile handle for further chemical modification, such as coupling to other molecules or modifying solubility properties, facilitating structure-activity relationship (SAR) studies. This product is intended for research purposes as a key synthetic intermediate or structural core in drug discovery programs. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923283-93-6

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1-(3-hydroxypropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H10N4O2/c13-3-1-2-12-7-6(4-11-12)9-5-10-8(7)14/h4-5,13H,1-3H2,(H,9,10,14)

InChI Key

WLTCFRTZLFJIJE-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1N=CNC2=O)CCCO

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazole Derivatives

Aminopyrazole precursors undergo cyclization with carbonyl-containing reagents to form the fused pyrimidine ring. For example:

  • Reagents : 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde reacts with substituted pyrazole intermediates under basic conditions (e.g., K₂CO₃ in DMF at 120°C).

  • Mechanism : Nucleophilic attack by the pyrazole amino group on the aldehyde, followed by cyclodehydration.

Cross-Coupling Strategies

Palladium-catalyzed couplings enable the introduction of aryl or heteroaryl groups at specific positions:

  • Miyaura Borylation : Aryl halides (e.g., 4-bromo-2-chlorophenyl acetate) are converted to boronic esters using bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Suzuki-Miyaura Coupling : The boronate intermediate reacts with heteroaryl bromides (e.g., 2-bromo-6-methylpyridine) to form biaryl systems.

Introduction of the 3-Hydroxypropyl Side Chain

Functionalization at the pyrazole nitrogen requires careful regioselective alkylation.

Direct Alkylation

  • Reagents : 3-Bromopropanol or its protected derivatives (e.g., tert-butyldimethylsilyl ether) react with the deprotonated pyrazole nitrogen.

  • Conditions : Cs₂CO₃ or K₂CO₃ in polar aprotic solvents (DMF/DMSO) at 110°C.

  • Challenge : Competing O-alkylation of the hydroxyl group necessitates protecting group strategies.

Mitsunobu Reaction

For hydroxyl group retention:

  • Reagents : Diethyl azodicarboxylate (DEAD) with triphenylphosphine and 3-propanol.

  • Advantage : Direct installation without intermediate protection.

Protecting Group Strategies

To prevent undesired side reactions during alkylation:

Protecting GroupReagentDeprotection MethodYield Optimization
TBS etherTBSCl, imidazoleTBAF in THF≥85% (crude)
AcetylAc₂O, pyridineNaOH/MeOH78–82%
BenzylBnBr, K₂CO₃H₂/Pd/C90% (hydrogenolysis)

Oxidation and Functionalization

Post-alkylation modifications ensure proper oxidation states:

Sulfur Oxidation

  • Reagents : m-Chloroperbenzoic acid (mCPBA) oxidizes methylthio groups to sulfones/sulfoxides.

  • Conditions : Dichloromethane (DCM) at room temperature for 3 hours.

Nucleophilic Aromatic Substitution

  • Example : Methylamine displaces oxidized sulfur groups under basic conditions (DIPEA in ethanol at 85°C).

Key Synthetic Challenges and Solutions

ChallengeSolutionImpact on Yield
Regioselectivity in alkylationUse bulky bases (e.g., DIPEA)Improves N1 vs. N2 ratio
Hydroxyl group reactivityTBS protection before alkylationReduces side products
Purification complexitySilica gel chromatography (EtOAc/hexane)≥95% purity

Comparative Analysis of Synthetic Routes

Route A (Direct Alkylation):

  • Steps : Core synthesis → N-alkylation → deprotection

  • Total Yield : 32–40%

  • Advantage : Fewer steps

Route B (Protection-Alkylation-Deprotection):

  • Steps : Core synthesis → protection → alkylation → deprotection

  • Total Yield : 45–52%

  • Advantage : Higher regiocontrol

Scalability and Industrial Considerations

  • Cost Drivers : Pd catalysts (Miyaura/Suzuki steps) account for ~60% of raw material costs.

  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Chemical Reactions Analysis

Hydroxypropyl Substitution

The hydroxypropyl group at position 3 is introduced through nucleophilic substitution or alkylation reactions:

  • Alkylation : Pyrazolo-pyrimidinone derivatives may undergo alkylation at the nitrogen or carbon positions using alkylating agents (e.g., alkyl halides) under basic conditions .

  • Substitution : The hydroxypropyl chain can replace existing substituents (e.g., chlorine) via nucleophilic aromatic substitution, particularly at the 3-position of the pyrazole ring .

a) Hydrolysis and Reduction

  • Nitrile to carboxamide : Pyrazolo-pyrimidinone derivatives containing nitrile groups undergo hydrolysis under basic conditions (e.g., alcoholic NaOH) to form carboxamides .

  • Reduction : Selective reduction of carbonyl groups (e.g., ketones to alcohols) using reagents like DIBAL-H or NaBH4 .

b) Chlorination

  • Electrophilic substitution : Chlorination at specific positions (e.g., 4- or 6-positions) is achieved using PCl3 or POCl3, often under reflux conditions .

c) Condensation with Urea

  • Ring formation : Reaction of substituted pyrazoles with urea under high-temperature conditions (e.g., fusion) yields the pyrazolo-pyrimidinone core .

Reaction Type Reagents/Conditions Product Key Reference
HydrolysisAlcoholic NaOH, heatCarboxamide derivatives
ChlorinationPCl3/POCl3, refluxChlorinated pyrazolo-pyrimidinones
Condensation with UreaUrea, high temperaturePyrazolo-pyrimidinone core

a) Amination

  • Hydrazine substitution : Chlorinated derivatives react with hydrazine hydrate to form hydrazinyl intermediates, which are then converted into hydrazones via condensation with aldehydes/ketones .

  • Aniline displacement : Chlorine atoms are replaced by arylamino groups (e.g., aniline) under nucleophilic substitution conditions .

b) Oxidative Reactions

  • Diol oxidation : Osmium tetroxide and sodium periodate are used to oxidize diols to carbonyl groups, enabling further functionalization .

Biological Activity-Driven Modifications

Pharmaceutical applications drive structural modifications to optimize interactions with targets like coagulation factor Xa or adenosine receptors :

  • Factor Xa inhibition : Derivatives with hydroxypropyl groups show potent anticoagulant activity, achieved through selective binding to the enzyme’s active site .

  • Adenosine receptor selectivity : Substitution patterns (e.g., hydroxypropyl chain length) influence affinity for A1 vs. A2a receptors, with Ki values in the micromolar range .

Structural Comparisons

Compound Key Features Reactivity
1H-Pyrazolo[4,3-d]pyrimidin-7-oneLacks hydroxypropyl; core structureAdenosine receptor antagonist
5H-Pyrazolo[4,3-d]pyrimidin-4-oneDifferent nitrogen positioningReduced adenosine receptor affinity

Scientific Research Applications

Pharmacological Applications

1. Anticoagulant Activity
Research indicates that derivatives of 1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exhibit significant interactions with adenosine receptors, particularly as inhibitors of coagulation factor Xa. These compounds demonstrate potent anticoagulant properties, indicating potential applications in treating thrombotic disorders such as deep vein thrombosis and pulmonary embolism.

2. Antibacterial and Antitumor Properties
Some derivatives have shown promising antibacterial and antitumor activities. For instance, studies have indicated that certain modifications to the compound enhance its efficacy against various bacterial strains and cancer cell lines. This has led to investigations into its potential use as an antibiotic or chemotherapeutic agent.

3. Adenosine Receptor Modulation
The selectivity of this compound for adenosine A1 receptors while exhibiting less activity against A2a receptors is crucial for developing drugs with fewer side effects. This selectivity opens avenues for creating targeted therapies for conditions like heart disease and neurological disorders where adenosine signaling plays a significant role.

Case Studies

Case Study 1: Anticoagulant Efficacy
A study evaluated the anticoagulant properties of various derivatives of this compound in vivo using animal models. The results demonstrated significant reductions in thrombus formation compared to control groups, supporting the compound's potential as a therapeutic agent for thrombotic conditions.

Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of specific derivatives on human cancer cell lines. The study revealed that certain modifications enhanced cytotoxicity against breast cancer cells, suggesting a potential pathway for developing new cancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Table 1: Anticancer Activity Comparison

Compound Substituents Target Activity (Cell Lines) Reference
1-(3-Hydroxypropyl)-... 3-hydroxypropyl mTOR Moderate activity [1, 15]
8e (carboxamide) 5-propyl Telomerase IC₅₀ < 1 μM (SGC-7901, etc.) [2]
9a–9e Pyrazolo-pyrimidinone Telomerase Lower activity than 8a–8e [2]

Coagulation Factor Xa Inhibition

Pyrazolo-pyrimidinone derivatives with 3-aminobenzisoxazole or 4-methoxyphenyl P1 moieties (e.g., BMS-740808) show nanomolar potency against factor Xa (FXa), a key thromboembolic target. The 3-aminobenzisoxazole group enhances binding to FXa’s S1 pocket, achieving Ki values < 10 nM . While 1-(3-Hydroxypropyl)-...

Table 2: Factor Xa Inhibitor Comparison

Compound P1 Moiety FXa Inhibition (Ki) Selectivity Reference
BMS-740808 3-aminobenzisoxazole 0.2 nM >1000-fold vs. thrombin [6]
DPC-423 4-methoxyphenyl 1.4 nM High bioavailability [14]

Adenosine Receptor Affinity

Pyrazolo-pyrimidinones substituted with aryloxy/alkoxy groups exhibit micromolar affinities for adenosine A₁ and A₂ₐ receptors. For example, 5-aryloxy derivatives (5a–f) bind with Kᵢ values of 10–50 μM, suggesting moderate CNS activity . The 3-hydroxypropyl group in the target compound may alter receptor binding kinetics due to its polar nature, though specific data remain unexplored.

Biological Activity

1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound noted for its diverse biological activities, particularly in medicinal chemistry. Its structure features a pyrazolo-pyrimidine core, which is significant for its interactions with various biological targets, including adenosine receptors and coagulation factors.

Chemical Structure

The compound's molecular formula is C8H10N4O2C_8H_{10}N_4O_2, with a molecular weight of 194.19 g/mol. The structure includes a hydroxyl group at the 3-position of the pyrazole ring and a carbonyl group at the 7-position of the pyrimidine ring, contributing to its unique chemical reactivity.

Anticoagulant Properties

Research has demonstrated that derivatives of this compound exhibit potent anticoagulant activity by selectively inhibiting coagulation factor Xa. This activity is crucial for developing therapies for thrombotic disorders. The selectivity for factor Xa over other coagulation factors enhances its therapeutic potential while minimizing side effects associated with broader anticoagulants.

Adenosine Receptor Interaction

The compound has shown significant interactions with adenosine receptors, particularly A1 and A2a receptors. Studies indicate that certain derivatives selectively inhibit A1 receptors while exhibiting lower activity against A2a receptors. This selectivity is essential for minimizing adverse effects commonly associated with adenosine receptor modulation .

Case Studies

  • Antitumor Activity : In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). These studies suggest that derivatives of this compound can induce apoptosis in cancer cells, presenting a potential avenue for cancer therapy .
  • Antibacterial Effects : Some derivatives have exhibited antibacterial properties, suggesting their utility in treating bacterial infections alongside their anticoagulant and antitumor activities. The mechanisms underlying these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazolo[4,3-d]pyrimidin-7(6H)-oneLacks hydroxypropyl substitutionPrimarily used as an adenosine receptor antagonist
5H-Pyrazolo[4,3-d]pyrimidin-4-oneDifferent nitrogen positioningExhibits different biological activities
2-Hydroxypropyl-β-cyclodextrinCyclodextrin structureEnhances solubility and bioavailability
Pyrazolo[3,4-d]pyrimidinesVariations in ring structureDiverse pharmacological profiles

Q & A

Q. What are the optimal synthetic routes for 1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazolo-pyrimidine derivatives often involves cyclocondensation of precursors under solvent-free or reflux conditions. For example, describes a solvent-free method where chloroacetamide and amines are heated (10 min), followed by ethanol reflux (3 h), yielding crystalline products. To optimize yields:

  • Temperature control : Higher temperatures (e.g., 80–100°C) enhance reaction rates but may degrade heat-sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitrogen-rich intermediates, while ethanol reduces side reactions .
  • Catalysis : Transition metals (e.g., CuI) or bases (e.g., K₂CO₃) can accelerate nucleophilic substitutions (see for analogous pyrimidine syntheses).

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve regioselectivity issues (e.g., distinguishing N1 vs. N2 substitution). For example, reports δ 8.88 ppm for pyrimidine C5-H, while pyrazole protons appear at δ 4.51–8.72 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₂N₄O₂ requires m/z 224.0914).
  • X-ray Crystallography : Single-crystal studies (as in ) validate bond angles and hydrogen-bonding patterns critical for pharmacological activity .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

  • Quantum Chemical Calculations : Tools like Gaussian or ORCA model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. highlights ICReDD’s approach using quantum calculations to optimize reaction paths .
  • Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., phosphodiesterases). identifies hypoxanthine-guanine phosphoribosyltransferase as a potential target via DrugBank data .
  • ADMET Prediction : Platforms like SwissADME estimate solubility (LogP ~1.5) and bioavailability (TPSA ~85 Ų) based on the hydroxypropyl substituent’s hydrophilicity.

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Contradictions in activity (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) affect compound stability. Standardize protocols per ’s emphasis on methodological rigor .
  • Target Polymorphism : Genetic variants in enzymes (e.g., PDE5 isoforms) alter binding. Use isogenic cell lines or recombinant proteins for consistency.
  • Metabolite Interference : LC-MS/MS can detect active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .

Q. What strategies enable regioselective functionalization of the pyrazolo-pyrimidine core?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., boronic esters) to steer C–H activation. uses thioether substituents to direct cross-coupling reactions .
  • Protection-Deprotection : Protect the 3-hydroxypropyl group with tert-butyldimethylsilyl (TBS) ethers during halogenation (e.g., NBS for bromination at C5) .
  • Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity (e.g., 30 min vs. 3 h for cyclization steps) .

Q. How can reaction scalability be balanced with green chemistry principles?

Methodological Answer:

  • Solvent Recycling : Ethanol from reflux steps (per ) can be distilled and reused .
  • Catalyst Recovery : Immobilize transition metals on silica or magnetic nanoparticles to minimize waste.
  • Flow Chemistry : Continuous flow systems (e.g., microreactors) enhance heat transfer and reduce byproducts for large-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.